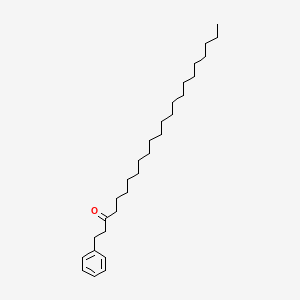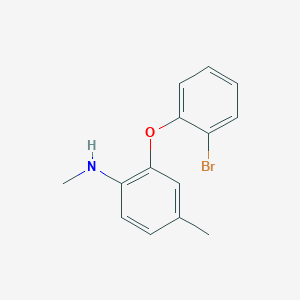![molecular formula C28H36N4O7 B14216802 N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine CAS No. 820239-52-9](/img/structure/B14216802.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is introduced using benzyl chloroformate, which reacts with the amino group of the amino acid to form the protected derivative . The peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine undergoes various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The peptide can undergo substitution reactions where the benzyloxycarbonyl group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Hydrogenolysis: Pd/C in the presence of hydrogen gas.
Substitution: Benzyl chloroformate for introducing the benzyloxycarbonyl group, and various bases and coupling reagents for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected peptide and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during synthesis, ensuring the correct assembly of the peptide chain . Once the protecting group is removed, the peptide can interact with its target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal
- N-[(Benzyloxy)carbonyl]-glycylglycine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides it with distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
820239-52-9 |
|---|---|
Molekularformel |
C28H36N4O7 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H36N4O7/c1-18(2)14-23(27(36)37)31-24(33)16-29-26(35)22(15-20-10-6-4-7-11-20)32-25(34)19(3)30-28(38)39-17-21-12-8-5-9-13-21/h4-13,18-19,22-23H,14-17H2,1-3H3,(H,29,35)(H,30,38)(H,31,33)(H,32,34)(H,36,37)/t19-,22-,23-/m0/s1 |
InChI-Schlüssel |
GBODOXDDMZTIAZ-VJBMBRPKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


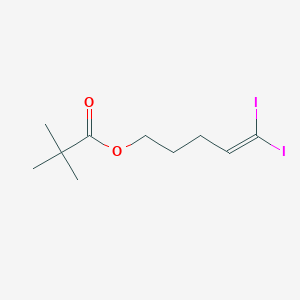
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
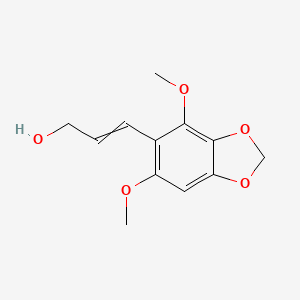
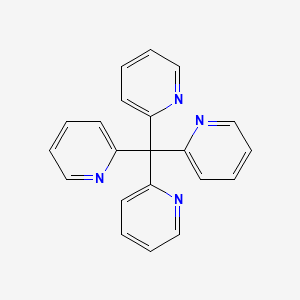
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
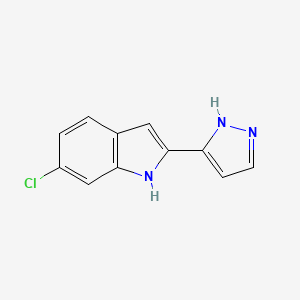
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
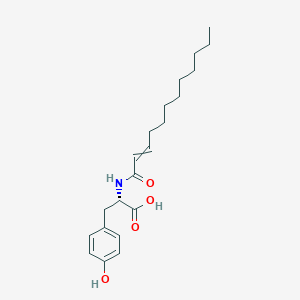
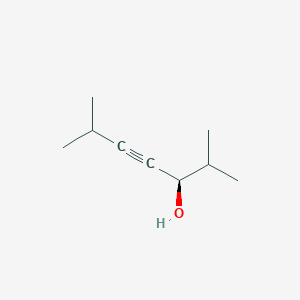
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
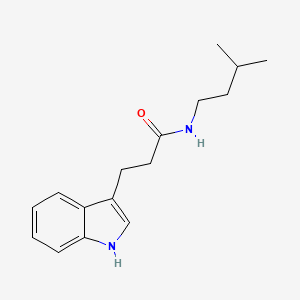
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)
